molecular formula C15H15N3O B7646298 (1S)-1-(1-benzofuran-2-yl)-N-(pyrimidin-5-ylmethyl)ethanamine

(1S)-1-(1-benzofuran-2-yl)-N-(pyrimidin-5-ylmethyl)ethanamine

Cat. No. B7646298
M. Wt: 253.30 g/mol
InChI Key: FFWVPRSEFKORDZ-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1S)-1-(1-benzofuran-2-yl)-N-(pyrimidin-5-ylmethyl)ethanamine, also known as BMY-14802, is a novel compound that has been extensively studied for its potential use in scientific research. This compound is a selective serotonin receptor agonist, which means that it binds to and activates specific receptors in the brain that are involved in regulating mood, anxiety, and other physiological processes. In

Mechanism of Action

The mechanism of action of (1S)-1-(1-benzofuran-2-yl)-N-(pyrimidin-5-ylmethyl)ethanamine involves its binding to and activation of specific serotonin receptors in the brain. Specifically, it binds to the 5-HT1A and 5-HT2A receptors, which are involved in regulating mood, anxiety, and other physiological processes. Activation of these receptors leads to an increase in serotonin levels in the brain, which can help alleviate symptoms of anxiety and depression.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound include an increase in serotonin levels in the brain, which can help regulate mood, anxiety, and other physiological processes. It has also been shown to have neuroprotective effects and may be useful in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.

Advantages and Limitations for Lab Experiments

One advantage of using (1S)-1-(1-benzofuran-2-yl)-N-(pyrimidin-5-ylmethyl)ethanamine in lab experiments is its selectivity for specific serotonin receptors, which allows for more precise targeting of these receptors in the brain. Additionally, it has been extensively studied and has a well-understood mechanism of action. However, one limitation is that its effects may vary depending on the animal model or cell culture used in the experiment, and more research is needed to fully understand its potential therapeutic applications.

Future Directions

There are several future directions for research on (1S)-1-(1-benzofuran-2-yl)-N-(pyrimidin-5-ylmethyl)ethanamine. One direction is to further explore its potential use in treating drug addiction and alcoholism. Another direction is to investigate its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, more research is needed to fully understand its mechanism of action and to develop more selective and potent compounds that can be used in scientific research.

Synthesis Methods

The synthesis of (1S)-1-(1-benzofuran-2-yl)-N-(pyrimidin-5-ylmethyl)ethanamine involves several steps. First, 2-aminopyrimidine is reacted with 2-bromoacetaldehyde diethyl acetal to form a pyrimidine intermediate. This intermediate is then reacted with 2-benzofuranboronic acid in the presence of a palladium catalyst to form the desired product. The final step involves deprotection of the acetal group to yield this compound.

Scientific Research Applications

(1S)-1-(1-benzofuran-2-yl)-N-(pyrimidin-5-ylmethyl)ethanamine has been used extensively in scientific research for its potential therapeutic applications. It has been shown to have anxiolytic and antidepressant effects in animal models, and it has also been studied for its potential use in treating drug addiction and alcoholism. Additionally, it has been shown to have neuroprotective effects and may be useful in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

(1S)-1-(1-benzofuran-2-yl)-N-(pyrimidin-5-ylmethyl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O/c1-11(18-9-12-7-16-10-17-8-12)15-6-13-4-2-3-5-14(13)19-15/h2-8,10-11,18H,9H2,1H3/t11-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFWVPRSEFKORDZ-NSHDSACASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC2=CC=CC=C2O1)NCC3=CN=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC2=CC=CC=C2O1)NCC3=CN=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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